molecular formula C17H26ClN3O3 B15110390 2-[({2-[4-(Chloroacetyl)piperazin-1-yl]ethyl}amino)methylidene]-5,5-dimethylcyclohexane-1,3-dione

2-[({2-[4-(Chloroacetyl)piperazin-1-yl]ethyl}amino)methylidene]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B15110390
M. Wt: 355.9 g/mol
InChI Key: UTVSKCFWEUJZKE-UHFFFAOYSA-N
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Description

This compound features a cyclohexane-1,3-dione core substituted with a methylidene group linked to a piperazine-ethylamine side chain, which is further modified with a chloroacetyl group.

Properties

Molecular Formula

C17H26ClN3O3

Molecular Weight

355.9 g/mol

IUPAC Name

2-[2-[4-(2-chloroacetyl)piperazin-1-yl]ethyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C17H26ClN3O3/c1-17(2)9-14(22)13(15(23)10-17)12-19-3-4-20-5-7-21(8-6-20)16(24)11-18/h12,22H,3-11H2,1-2H3

InChI Key

UTVSKCFWEUJZKE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NCCN2CCN(CC2)C(=O)CCl)O)C

solubility

>53.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({2-[4-(Chloroacetyl)piperazin-1-yl]ethyl}amino)methylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves multiple steps. One common method includes the reaction of 4-(chloroacetyl)piperazine with an appropriate amine to form an intermediate, which is then reacted with 5,5-dimethylcyclohexane-1,3-dione under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[({2-[4-(Chloroacetyl)piperazin-1-yl]ethyl}amino)methylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of receptor function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of piperazine-linked cyclohexane-dione derivatives. Key structural analogs and their properties are summarized below:

Compound Name / ID Core Structure Key Substituents Biological Activity Notable Findings References
Target Compound Cyclohexane-1,3-dione Chloroacetyl-piperazine-ethylamino Not explicitly reported Hypothesized reactivity due to Cl group
N-(4-Arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives (e.g., 2c, 2h) Azaspiro[4.5]decane-1,3-dione Aryl (3-Cl, 3-CF3) on piperazine Anticonvulsant (MES test) ED50 = 23–205 mg/kg; superior to valproate
1,3-Dimethyl-7-(2-(piperazin-1-yl)acetyl)-purine-2,6-dione derivatives (e.g., Compound 8) Purine-2,6-dione Dichlorophenyl-ethyl on piperazine Antiasthmatic (vasodilator) Most active in series; >standard cilostazol
Y508-1310 Cyclohexane-1,3-dione Cyclopentanecarbonyl-piperazine-ethylamino Not reported Higher lipophilicity vs. target compound
4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexenyl]methyl]piperazinyl]benzoic acid hydrochloride Benzoic acid + cyclohexene Chlorophenyl-dimethylcyclohexene Not explicitly reported Structural similarity in piperazine and cyclohexane

Key Comparisons

Core Structure Influence

  • The cyclohexane-1,3-dione core (target compound) is structurally distinct from azaspiro[4.5]decane () and purine-dione (). These cores influence conformational flexibility and binding to biological targets. For example, azaspiro derivatives showed potent anticonvulsant activity, likely due to rigidity enhancing target engagement .

Aryl Groups (): 3-Chlorophenyl and 3-trifluoromethylphenyl substituents on piperazine improved anticonvulsant efficacy, suggesting electron-withdrawing groups optimize activity . Electron-Withdrawing vs. Donor Groups (): Dichlorophenyl (electron-withdrawing) substituents in antiasthmatic compounds enhanced vasodilator activity compared to methoxy groups .

Pharmacological Profile Anticonvulsant analogs () activated caspase pathways indirectly via α1-adrenoceptor blockade (unrelated to core structure), while antiasthmatic derivatives () targeted phosphodiesterase 3. The target compound’s chloroacetyl group may confer unique mechanistic pathways, such as protein kinase modulation or apoptosis induction, as seen with naftopidil ().

Toxicity Considerations Neurotoxicity was observed in some azaspiro derivatives at 30 mg/kg, highlighting the need for substituent optimization . The chloroacetyl group in the target compound may pose higher cytotoxicity risks compared to cyclopentanecarbonyl (Y508-1310) or propanoyl () groups .

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